N-(1-cycloheptylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide
Description
N-(1-cycloheptylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system
Properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c22-16(11-21-13-17-12-18-21)19-14-6-5-9-20(10-14)15-7-3-1-2-4-8-15/h12-15H,1-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTHJLAAXCPXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cycloheptylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a substitution reaction.
Attachment of the Triazole Ring: The triazole ring can be attached through a click chemistry reaction, which involves the reaction of an azide with an alkyne.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could potentially modify the triazole ring or the acetamide group.
Substitution: Substitution reactions could occur at various positions on the piperidine or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1-cycloheptylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigating its pharmacological properties, such as potential use as a drug candidate for neurological disorders.
Mechanism of Action
The mechanism of action for N-(1-cycloheptylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include neurotransmitter receptors, enzymes, or ion channels. The triazole ring might interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclohexylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-cyclooctylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide: Similar structure but with a cyclooctyl group.
Uniqueness
N-(1-cycloheptylpiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide is unique due to the presence of the cycloheptyl group, which may confer different steric and electronic properties compared to its cyclohexyl and cyclooctyl analogs. These differences could result in distinct biological activities and pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
